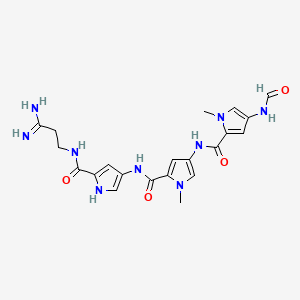
2-Hydroxy-4-sulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-sulfanylbutanoic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-sulfanylbutanoic acid typically involves the reaction of 2-hydroxybutanoic acid with thiol-containing reagents under controlled conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group is replaced by a sulfanyl group using thiol reagents in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-4-sulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted butanoic acids.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-sulfanylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-sulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups allow it to participate in various biochemical reactions, including enzyme catalysis and redox reactions. These interactions can influence metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybutanoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
4-Sulfanylbutanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-4-methylbutanoic acid: Contains a methyl group instead of a sulfanyl group, altering its chemical properties.
Uniqueness: 2-Hydroxy-4-sulfanylbutanoic acid is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
84658-33-3 |
|---|---|
Molekularformel |
C4H8O3S |
Molekulargewicht |
136.17 g/mol |
IUPAC-Name |
2-hydroxy-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H8O3S/c5-3(1-2-8)4(6)7/h3,5,8H,1-2H2,(H,6,7) |
InChI-Schlüssel |
WXSBDZFLJWDGDP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


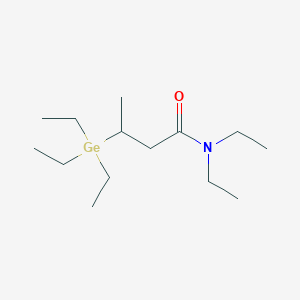
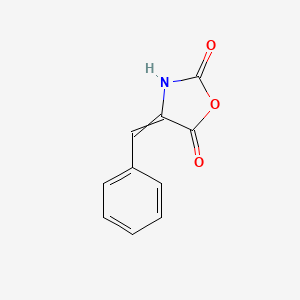
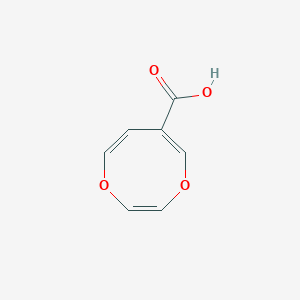
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
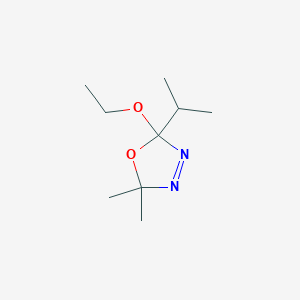
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
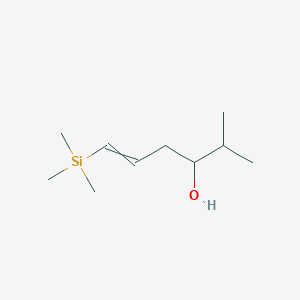
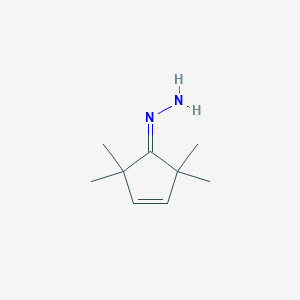
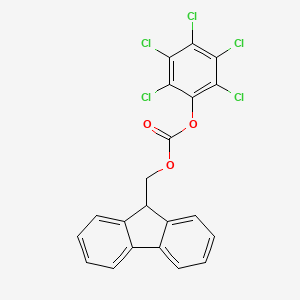
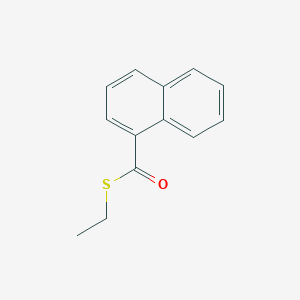
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
